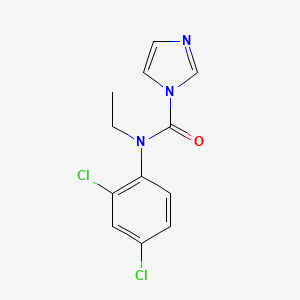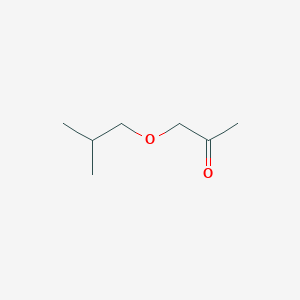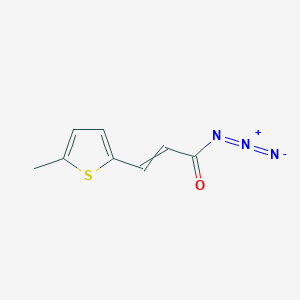
3-(5-Methylthiophen-2-yl)prop-2-enoyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylthiophen-2-yl)prop-2-enoyl azide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 3-(5-Methylthiophen-2-yl)prop-2-enoyl azide typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with appropriate reagents to form the desired azide compound. One common method involves the use of hydrazine hydrate and sodium nitrite under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(5-Methylthiophen-2-yl)prop-2-enoyl azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The azide group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(5-Methylthiophen-2-yl)prop-2-enoyl azide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(5-Methylthiophen-2-yl)prop-2-enoyl azide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(5-Methylthiophen-2-yl)prop-2-enoyl azide can be compared with other thiophene derivatives such as:
2-Acetyl-5-methylthiophene: Known for its use in organic synthesis and material science.
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: Used in the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
59207-22-6 |
|---|---|
Formule moléculaire |
C8H7N3OS |
Poids moléculaire |
193.23 g/mol |
Nom IUPAC |
3-(5-methylthiophen-2-yl)prop-2-enoyl azide |
InChI |
InChI=1S/C8H7N3OS/c1-6-2-3-7(13-6)4-5-8(12)10-11-9/h2-5H,1H3 |
Clé InChI |
DZDRCWREMYDJMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C=CC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
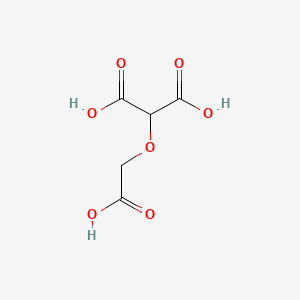

![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
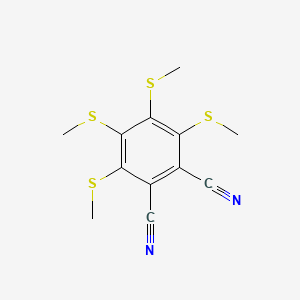
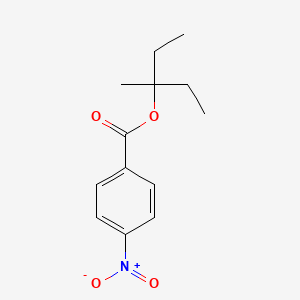
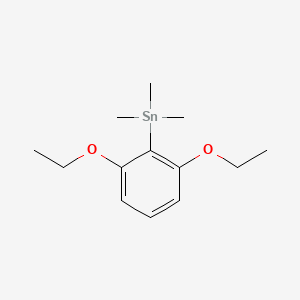
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)
